Mass Spectrometric Resolution: +2 Da Shift Provides Unambiguous Quantification Without Natural Isotope Interference
iso-Valeraldehyde-D2 provides a clean +2 Da mass shift (m/z 88.14) relative to the unlabeled analyte (m/z 86.13) . This mass difference is sufficient to avoid overlap with the M+2 natural isotope peak of the unlabeled compound (~0.2% relative abundance), while being small enough to minimize chromatographic isotope effects. In contrast, iso-Valeraldehyde-D7 (+7 Da shift) may exhibit slight chromatographic separation under certain conditions and introduces a larger isotopic space that can complicate MRM selection [1].
| Evidence Dimension | Molecular Ion Mass Shift in ESI-MS |
|---|---|
| Target Compound Data | m/z 88.14 (C5H8D2O) |
| Comparator Or Baseline | Unlabeled iso-Valeraldehyde: m/z 86.13 (C5H10O) |
| Quantified Difference | Δm = +2.01 Da |
| Conditions | Electrospray Ionization Mass Spectrometry (ESI-MS), theoretical monoisotopic mass |
Why This Matters
A +2 Da shift ensures the internal standard signal is completely resolved from the native analyte while preserving near-identical chromatographic retention, a requirement for accurate isotope dilution quantification.
- [1] ResolveMass Laboratories. (2025). How to use deuterated internal standards in LC-MS. LinkedIn. View Source
